4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide (ML267) is a synthetic small molecule notable for its potent inhibition of bacterial phosphopantetheinyl transferase (PPTase), a critical enzyme in bacterial secondary metabolism . ML267 disrupts the biosynthesis of essential metabolites like siderophores and antibiotics, thereby impeding bacterial growth and virulence . Its structure combines a 3-chloro-5-(trifluoromethyl)pyridine moiety linked to a piperazine-carbothioamide scaffold, which contributes to its target specificity and biochemical stability .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4S/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWKLHNLOZMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) for Pyridine-Piperazine Coupling
The foundational step involves coupling 2,3-dichloro-5-(trifluoromethyl)pyridine with piperazine. NAS proceeds under mild conditions (50–60°C) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, catalyzed by potassium carbonate. This yields 3-chloro-5-(trifluoromethyl)-2-(piperazin-1-yl)pyridine as a key intermediate.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature (°C) | 60 |
| Catalyst | K₂CO₃ |
| Reaction Time (h) | 12 |
| Yield (%) | 78–85 |
Thiocarbamoylation of Piperazine
The introduction of the carbothioamide group employs thiophosgene or thiourea derivatives. A modified protocol from CN104557689B adapts the reaction of 3-chloro-5-(trifluoromethyl)-2-(piperazin-1-yl)pyridine with ammonium thiocyanate in the presence of hydrochloric acid. This one-pot method avoids isolation of intermediates, enhancing throughput.
Procedure:
- Dissolve the piperazine intermediate (1 equiv) in dichloromethane (DCM).
- Add ammonium thiocyanate (1.2 equiv) and HCl (1.5 equiv) dropwise at 0°C.
- Stir at room temperature for 6–8 hours.
- Quench with ice water, extract with DCM, and crystallize from acetone/water.
Yield: 70–75% (purity >98% by HPLC).
Optimization of Reaction Parameters
Solvent Effects on Thiocarbamoylation
Comparative studies reveal dichloromethane (DCM) as superior to tetrahydrofuran (THF) or ethyl acetate due to its inertness and ability to stabilize reactive intermediates. DCM minimizes side reactions such as hydrolysis of the thiocarbamoyl group.
Acid Catalysis and Stoichiometry
Hydrochloric acid (1.5 equiv) proves optimal for protonating the piperazine nitrogen, enhancing electrophilicity for thiocyanate attack. Excess acid (>2 equiv) risks decomposition, while sub-stoichiometric amounts (<1 equiv) result in incomplete conversion.
Crystallization and Purification Strategies
Solvent-Antisolvent Crystallization
The crude product is purified via acetone/water (2:1 v/v) crystallization, achieving >99% purity. Slow antisolvent (water) addition at 0–5°C prevents oiling out, ensuring monocrystalline formation.
Crystallization Data:
| Parameter | Value |
|---|---|
| Solvent Ratio | Acetone:H₂O (2:1) |
| Temperature (°C) | 0–5 |
| Purity (%) | 99.2 |
| Recovery (%) | 85 |
Residual Metal Mitigation
Post-crystallization washes with EDTA-containing solutions reduce metal impurities (e.g., Fe, Ni) to <10 ppm, critical for pharmaceutical applications.
Analytical Characterization
Spectroscopic Confirmation
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 198–200°C, with decomposition onset at 250°C, indicating suitability for high-temperature applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group and the piperazine ring may enhance its binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound 35 : 4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide
- Structural Difference : Replaces the pyridine ring in ML267 with a 4,6-dimethylpyridine group.
- Impact : Reduced inhibitory activity against PPTase compared to ML267, likely due to steric hindrance from methyl groups .
- Data : HRMS (ESI) m/z: 429.1131; LC-MS retention time: 5.41 min (Method 1) .
Compound 36 : N-(4,6-Dimethylpyridin-2-yl)-4-(3-methoxy-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide
- Structural Difference : Substitutes the chloro group in ML267 with a methoxy group.
- Impact : Lower potency (IC50 >10 μM) due to reduced electron-withdrawing effects, weakening target binding .
- Data : HRMS (ESI) m/z: 425.1618; LC-MS retention time: 5.14 min (Method 1) .
Compound 37/38 : Dichlorophenyl Derivatives
Modifications to the Piperazine-Carbothioamide Core
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Structural Difference : Replaces carbothioamide (-C(S)NH2) with carboxamide (-C(O)NH2).
- Impact : Reduced PPTase inhibition (IC50 ~5 μM vs. ML267’s sub-μM activity), highlighting the critical role of the thioamide group in metal coordination .
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(4-chlorophenyl)piperazine-1-carbothioamide
Functional Group Additions
N-(4-Chloro-3-nitrophenyl)-4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
- Structural Difference : Introduces a nitro group on the phenyl ring.
- Impact : Enhanced antibacterial spectrum (MIC = 2 μg/mL against S. aureus) but increased cytotoxicity (CC50 = 50 μM) .
1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Mechanistic and Pharmacokinetic Insights
- ML267’s Superiority : The 3-chloro-5-(trifluoromethyl)pyridine group provides optimal steric and electronic properties for PPTase binding, while the thioamide enables coordination with the enzyme’s active-site zinc ion .
- Metabolic Stability : ML267’s trifluoromethyl group enhances metabolic resistance compared to dichlorophenyl analogues .
- Solubility Limitations : Derivatives with polar groups (e.g., methoxy) improve aqueous solubility but often sacrifice membrane permeability .
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide (CAS Number: 303150-11-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C11H12ClF3N4S, with a molecular weight of 324.76 g/mol. It features a piperazine ring substituted with a pyridine moiety that contains a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Research indicates that compounds containing the trifluoromethyl group can exhibit enhanced potency against various biological targets. Specifically, this compound has shown inhibitory effects on bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. This inhibition leads to the attenuation of secondary metabolism in bacteria, thereby hindering their growth without causing cytotoxic effects in human cells .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Antibacterial Activity
A notable study demonstrated that this compound exhibits submicromolar inhibition against bacterial Sfp-PPTase. This inhibition was linked to reduced production of Sfp-dependent metabolites in Bacillus subtilis, showcasing its potential as an antibacterial agent . Further testing revealed activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its broad-spectrum antibacterial properties.
Antimycobacterial Properties
In the context of tuberculosis, research has highlighted the necessity for new anti-tuberculosis agents due to rising drug resistance. The structural characteristics of this compound suggest it could penetrate bacterial cell walls effectively, similar to established drugs like pyrazinamide, which is critical for targeting Mycobacterium tuberculosis .
Inhibitory Effects on COX Enzymes
The compound's structure suggests potential inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Compounds with similar structures have been shown to possess anti-inflammatory properties, making this compound a candidate for further investigation in pain management therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide, and what critical reaction parameters influence yield and purity?
- Answer : The compound is synthesized via coupling reactions involving a piperazine intermediate. A validated method involves reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with thiourea derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF under nitrogen. Key parameters include:
- Temperature : 40–70°C for 2–4 hours.
- Catalyst : Triethylamine (NEt₃) as a base.
- Purification : Reversed-phase chromatography (acetonitrile/water with 0.1% TFA) achieves >90% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Answer : Structural confirmation relies on:
- NMR Spectroscopy : and NMR (DMSO-) identify proton environments (e.g., piperazine NH at δ 9.71 ppm, pyridine protons at δ 8.18 ppm) and carbon signals (e.g., thiourea carbonyl at δ 181.60 ppm) .
- HRMS : Electrospray ionization (ESI) in positive mode confirms the molecular ion ([M+H]⁺ = 328.1597) .
- HPLC : Purity assessment via reversed-phase methods (e.g., 0–50% acetonitrile gradient) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : The compound (designated ML267 ) inhibits bacterial phosphopantetheinyl transferase (PPTase), a key enzyme in secondary metabolite biosynthesis.
- Potency : IC₅₀ values in the nanomolar range against Bacillus subtilis PPTase.
- Functional Impact : Disrupts siderophore production and bacterial growth, validated via LC/MS-based metabolite profiling .
Advanced Research Questions
Q. How does this compound inhibit PPTase, and what structural features drive target selectivity?
- Answer : The thiourea moiety chelates the enzyme’s active-site metal ion (e.g., Mg²⁺), while the trifluoromethylpyridine group enhances hydrophobic interactions with the substrate-binding pocket.
- Mechanistic Studies : Competitive inhibition confirmed via kinetic assays (Lineweaver-Burk plots).
- SAR Insights : Modifying the pyridine substituents (e.g., replacing Cl with Br) reduces potency, highlighting the importance of halogen electronegativity for binding .
Q. What strategies are recommended to mitigate off-target effects in kinase or phosphatase assays?
- Answer :
- Counter-Screening : Test against human PHGDH (phosphoglycerate dehydrogenase) to rule out cross-reactivity.
- Proteomic Profiling : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
- Structural Tuning : Introduce polar groups (e.g., hydroxyl) to the piperazine ring to reduce promiscuity .
Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?
- Answer : Stability studies (HPLC monitoring over 6 months) show:
- Optimal Conditions : Lyophilized solid stored at -20°C in argon atmosphere.
- Degradation Pathways : Hydrolysis of the thiourea group occurs in aqueous buffers (pH > 7.5), forming urea derivatives.
- Mitigation : Use DMSO stock solutions (10 mM) with desiccants to prevent moisture absorption .
Q. What computational approaches are effective in predicting binding modes and guiding structural optimization?
- Answer :
- Docking Simulations : AutoDock Vina with PPTase crystal structures (PDB: 3LPT) identifies key residues (e.g., His278, Asp132) for hydrogen bonding.
- MD Simulations : GROMACS-based trajectories (100 ns) assess binding stability and conformational flexibility.
- QSAR Models : CoMFA/CoMSIA analyses prioritize substituents at the pyridine C5 position for improved LogP and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
